molecular formula C24H21NO4 B6482743 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923131-91-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No.: B6482743
CAS No.: 923131-91-3
M. Wt: 387.4 g/mol
InChI Key: SEABOALBRWEMCU-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at the 2-position with a 4-tert-butylphenyl group and at the 6-position with a furan-2-carboxamide moiety. Chromones are known for their bioactivity, particularly in anti-inflammatory, antimicrobial, and anticancer contexts.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)22-14-19(26)18-13-17(10-11-20(18)29-22)25-23(27)21-5-4-12-28-21/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEABOALBRWEMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, targets, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C26H22N2O3C_{26}H_{22}N_{2}O_{3} with a molecular weight of approximately 425.49 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity.

The primary target of this compound is believed to be mitochondrial complex II. The inhibition of this complex disrupts the electron transport chain and the citric acid cycle, leading to decreased cellular energy production. This mechanism is significant in various therapeutic contexts, particularly in cancer and neurodegenerative diseases.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is attributed to the chromenone core structure, which can stabilize free radicals through resonance.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential by targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Inhibition of these enzymes can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases.

3. Neuroprotective Effects

Studies have shown that derivatives of chromenone compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. For instance, related compounds demonstrated IC50 values ranging from 10 μM to 34 μM against these enzymes, indicating potential in cognitive enhancement therapies.

Case Studies

  • In Vitro Studies : A recent study evaluated a series of chromenone derivatives against cholinesterases and found that specific substitutions on the chromenone core significantly enhanced inhibitory activity against AChE and BChE .
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    2b15.29.2
    3e5.49.9
  • Antioxidant Evaluation : Another study assessed the free radical scavenging activity of various chromenone derivatives, revealing that those with hydroxyl substitutions exhibited higher antioxidant capacity compared to their counterparts without such groups .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Chromenone Core : This is achieved through a condensation reaction between a phenolic derivative and an aldehyde under acidic conditions.
  • Introduction of tert-butyl Group : The tert-butylphenyl group is introduced via Friedel-Crafts alkylation using tert-butylbenzene in the presence of a Lewis acid catalyst.
  • Final Amide Formation : The final product is obtained by reacting the intermediate with furan-2-carboxylic acid derivatives under appropriate conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

Compound Name Substituents (Chromone Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (1H NMR)
Target Compound 2-(4-tert-butylphenyl), 6-(furan-2-carboxamide) C24H23NO4 389.43* NH signal (δ ~10 ppm), tert-butyl (δ 1.3 ppm)
(E)-N-(2-(3/4-Methoxyphenyl)phenyl)furan-2-carboxamide 2-(3/4-methoxyphenyl) C20H18NO3/C21H20NO4 320.13–350.14 NH (δ ~10 ppm), methoxy (δ 3.8–3.9 ppm)
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide 3-(thiazolidinone), 6-methyl C18H14N2O5S 370.38 NH (δ ~10.5 ppm), thiazolidinone (δ 4.2–5.0 ppm)

*Calculated molecular weight based on formula.

Key Observations :

  • Hydrogen Bonding : All compounds exhibit NH signals in 1H NMR (δ ~10 ppm), confirming the carboxamide group’s role in intermolecular interactions .
  • Crystallinity: The thiazolidinone-containing analog forms extensive N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its triclinic crystal lattice (space group P1) . The target compound’s tert-butyl group may disrupt π-π stacking observed in methoxy analogs (Cg–Cg distance: ~3.8 Å) .

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Chromone-Thiazolidinone Hybrids: Exhibit antifungal activity due to dual pharmacophore synergy .
  • Methoxy-Substituted Analogs : Lower logP values (~2.5) suggest reduced cellular uptake compared to the target compound (estimated logP ~3.8) .

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